

# The Developmental Journey of Ervogastat: A Pfizer DGAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Ervogastat (PF-06865571) is an investigational, orally administered small molecule developed by Pfizer that selectively inhibits diacylglycerol O-acyltransferase 2 (DGAT2). This enzyme plays a crucial role in the final step of triglyceride synthesis in the liver. By targeting DGAT2, Ervogastat aims to reduce hepatic steatosis, a key driver of non-alcoholic steatohepatitis (NASH), a progressive liver disease with no currently approved treatments. This technical guide provides an in-depth overview of the developmental history of Ervogastat, from its discovery and preclinical evaluation to its progression through clinical trials, both as a monotherapy and in combination with the acetyl-CoA carboxylase (ACC) inhibitor, Clesacostat.

# Introduction: The Rationale for DGAT2 Inhibition in NASH

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver fat accumulation (steatosis), inflammation, and hepatocyte injury, with or without fibrosis.[1][2] The progression of NASH can lead to cirrhosis, liver failure, and hepatocellular carcinoma. A central mechanism in the pathogenesis of NASH is the dysregulation of lipid metabolism, leading to an excess of triglycerides in the liver.[3]



Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol (DAG) and fatty acyl-CoA to triglycerides.[3][4] Inhibition of DGAT2 presents a promising therapeutic strategy to decrease the production and storage of triglycerides in the liver, thereby addressing a fundamental cause of NASH.[3] Pfizer's interest in the DGAT2 mechanism stemmed from learnings from a previously discontinued NASH candidate, PF-06427878.[5][6] This earlier compound, despite showing promise, had suboptimal chemical properties for chronic use.[5] This led to the development of **Ervogastat** (PF-06865571), a next-generation DGAT2 inhibitor with an improved profile.[5]

# Discovery and Preclinical Development Lead Optimization

The discovery of **Ervogastat** was the result of a focused lead optimization program aimed at improving upon the initial DGAT2 inhibitor, PF-06427878. Key modifications included replacing a metabolically liable portion of the molecule with a 3,5-disubstituted pyridine system and altering the amide group to a 3-THF group.[7][8] These changes were guided by metabolite identification studies and property-based drug design to enhance metabolic stability and reduce the potential for reactive metabolite formation.[7][8]

## **In Vitro Pharmacology**

**Ervogastat** is a potent and selective inhibitor of human DGAT2. It has vanishingly low potency against other related enzymes, including monoacylglycerol O-acyltransferases 1-3 (MOGAT1-3) and diacylglycerol O-acyltransferase 1 (DGAT1), with IC50 values greater than 50  $\mu$ M for these off-targets.[9]

Table 1: In Vitro Inhibitory Activity of **Ervogastat** 



| Target             | IC50 (nM)  |
|--------------------|------------|
| Human DGAT2        | 17.2[10]   |
| Rat DGAT2          | 833[10]    |
| Human Hepatocytes  | 2.79[10]   |
| Rat Hepatocytes    | 6.02[10]   |
| Monkey Hepatocytes | 2.13[10]   |
| MGAT1-3, DGAT1     | >50,000[9] |

### **Preclinical Animal Models**

The efficacy of DGAT2 inhibition was evaluated in various preclinical models of metabolic disease. Early research with predecessor compounds demonstrated the potential of this mechanism. For instance, PF-06424439, another early DGAT2 inhibitor from Pfizer, had a human DGAT2 IC50 of 14 nM.[1] In rats, it showed a half-life of 1.4 hours and a clearance of 18 mL/min/kg.[1] In dogs, the half-life was 1.2 hours with a similar clearance.[1]

Studies in a mouse model of NASH using the earlier DGAT2 inhibitor PF-06427878 showed significant improvements in liver fat levels and hepatocellular ballooning, a key feature of NASH.[5] The treatment also led to a decrease in liver inflammation and reduced the expression of several genes involved in lipid synthesis, such as Srebp1c, Acc1, Fasn, and Scd1.[5]

A study in sucrose diet-fed Sprague-Dawley rats using **Ervogastat** (0.3, 3, 10, 30, or 90 mg/kg, orally twice daily for 7 days) demonstrated a reduction in plasma triglyceride levels.[10]

## **Clinical Development**

**Ervogastat** has progressed through Phase 1 and Phase 2 clinical trials, both as a single agent and in combination with Clesacostat, an ACC inhibitor that acts upstream of DGAT2 in the fatty acid synthesis pathway.[4] The combination therapy is based on the rationale that inhibiting both the synthesis of fatty acids (with Clesacostat) and their esterification into triglycerides (with **Ervogastat**) could lead to a more pronounced reduction in liver fat.[3]



### **Phase 1 Studies**

A Phase 1, open-label, fixed-sequence, 2-period study (Protocol C2541007) was conducted in healthy adult male participants to assess the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled **Ervogastat**.[11][12] The study involved a single 300 mg oral dose of [14C]PF-06865571 and an intravenous microtracer dose.[11] The study found two main metabolites, M2 and M6, which accounted for 37% and 11% of the radioactivity in plasma, respectively.[11]

Another Phase 1 study investigated the pharmacokinetic drug interaction between **Ervogastat** and Clesacostat in healthy adults.[13] This study was crucial to support the development of the combination therapy.[13]

### Phase 2a Study (C3711005)

A Phase 2a, randomized, double-blind, placebo-controlled study (Protocol C3711005) evaluated the pharmacodynamics and safety of **Ervogastat** co-administered with Clesacostat in participants with presumed NASH.[14] The study assessed the change in liver fat content using Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) over a 6-week treatment period.[14]

Table 2: Liver Fat Reduction in Phase 2a Study (C3711005) at 6 Weeks

| Treatment Group | Dose                                             | Mean Liver Fat Reduction (%) |
|-----------------|--------------------------------------------------|------------------------------|
| A               | Placebo                                          | 4[15]                        |
| В               | Ervogastat 25 mg BID +<br>Clesacostat 10 mg BID  | 54[15]                       |
| С               | Ervogastat 100 mg BID +<br>Clesacostat 10 mg BID | 58[15]                       |
| D               | Ervogastat 300 mg QD +<br>Clesacostat 20 mg QD   | 60[15]                       |
| E               | Ervogastat 300 mg BID +<br>Clesacostat 10 mg BID | 48[15]                       |



The study concluded that the combination of **Ervogastat** and Clesacostat may help lower liver fat levels in patients with NASH.[14]

### Phase 2 MIRNA Study (NCT04321031)

The MIRNA (Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis) study is a large, randomized, double-blind, placebo-controlled Phase 2 trial designed to assess the efficacy and safety of various doses of **Ervogastat** alone and in combination with Clesacostat in adults with biopsy-confirmed NASH and fibrosis stage 2 or 3.[16][17][18] The primary endpoint of the study is the proportion of participants achieving either NASH resolution without worsening of fibrosis or at least a one-stage improvement in fibrosis without worsening of NASH at week 48.[16][19]

The study design includes multiple arms to evaluate a range of doses.[19]

Table 3: Treatment Arms in the MIRNA Phase 2 Study

| Arm | Treatment                                            |
|-----|------------------------------------------------------|
| 1   | Placebo[19]                                          |
| 2   | Ervogastat 25 mg BID[19]                             |
| 3   | Ervogastat 75 mg BID[19]                             |
| 4   | Ervogastat 150 mg BID[19]                            |
| 5   | Ervogastat 300 mg BID[19]                            |
| 6   | Ervogastat 150 mg BID + Clesacostat 5 mg BID[19]     |
| 7   | Ervogastat 300 mg BID + Clesacostat 10 mg<br>BID[19] |

The FDA granted Fast Track designation to the **Ervogastat**/Clesacostat combination therapy for the treatment of NASH with liver fibrosis, a decision based on nonclinical and Phase 2a study results.[2][20][21][22][23]

## **Mechanism of Action and Signaling Pathways**



**Ervogastat**'s primary mechanism of action is the selective inhibition of DGAT2. This enzyme is located in the endoplasmic reticulum and catalyzes the final and rate-limiting step of triglyceride synthesis.



Click to download full resolution via product page

Figure 1: **Ervogastat**'s inhibition of the DGAT2-mediated final step of triglyceride synthesis.

By blocking DGAT2, **Ervogastat** directly reduces the synthesis of new triglycerides in the liver. Additionally, preclinical studies with DGAT2 inhibitors suggest an indirect effect on the expression of multiple genes involved in lipid metabolism, further contributing to the reduction of hepatic steatosis.[3]

# Experimental Protocols In Vitro DGAT2 Enzyme Inhibition Assay (General Protocol)

A general protocol to determine the IC50 of a DGAT2 inhibitor is as follows:

- Enzyme Source: Microsomes from Sf9 insect cells or HEK293 cells overexpressing human DGAT2 are prepared.
- Inhibitor Preparation: Serial dilutions of the test compound (e.g., Ervogastat) are made in DMSO.
- Reaction Mixture: The assay buffer, DGAT2 enzyme source, and the test inhibitor at various concentrations are combined in a reaction tube.

### Foundational & Exploratory





- Pre-incubation: The mixture is pre-incubated for a defined period at 37°C.
- Reaction Initiation: The enzymatic reaction is initiated by adding the substrate mixture, which
  includes diacylglycerol and a radiolabeled fatty acyl-CoA.
- Incubation: The reaction is incubated for a specific time at 37°C, ensuring the reaction proceeds in the linear range.
- Lipid Extraction and Separation: The reaction is stopped, and lipids are extracted. The lipids are then separated using thin-layer chromatography (TLC).
- Quantification and Analysis: The amount of radiolabeled triglyceride is quantified using a scintillation counter. The percentage of inhibition at each inhibitor concentration is calculated to determine the IC50 value.





Click to download full resolution via product page

Figure 2: General workflow for an in vitro DGAT2 enzyme inhibition assay.

# Preclinical High-Fat Diet Animal Model (General Protocol)

A common preclinical model to evaluate the efficacy of anti-NASH compounds involves feeding rodents a high-fat diet.



- Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are typically used.
- Acclimation: Animals are acclimated for a week with standard chow and water.
- Diet Induction: A high-fat, high-fructose, and/or high-cholesterol diet is provided to induce features of NASH. A control group receives a standard diet.
- Treatment: After a period of diet induction to establish the disease phenotype, animals are
  treated with the test compound (e.g., Ervogastat) or vehicle control via oral gavage for a
  specified duration.
- Monitoring: Body weight, food and water intake, and clinical signs are monitored throughout the study.
- Endpoint Analysis: At the end of the study, blood and liver tissue are collected. Plasma is analyzed for triglycerides, cholesterol, and liver enzymes (ALT, AST). Liver tissue is analyzed for triglyceride content and histological features of NASH (steatosis, inflammation, ballooning, and fibrosis).

# Clinical Trial Protocol: MIRNA Study (NCT04321031) -Key Aspects

- Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled, parallel-group study.[16][19]
- Participants: Adults with biopsy-confirmed NASH and liver fibrosis stage 2 or 3.[16][19]
- Interventions: Multiple dose arms of **Ervogastat** monotherapy and combination therapy with Clesacostat, compared to placebo.[19]
- Primary Endpoint: The proportion of participants achieving histological improvement at week 48, defined as either NASH resolution without worsening of fibrosis, or at least a one-stage improvement in fibrosis without worsening of NASH.[16][19]
- Key Assessments: Liver biopsies at baseline and week 48, MRI-PDFF to assess liver fat, and monitoring of safety and tolerability.[16][19]



### Conclusion

The development of **Ervogastat** represents a targeted approach to treating NASH by inhibiting DGAT2, a key enzyme in hepatic triglyceride synthesis. Preclinical studies demonstrated the potential of this mechanism, and the lead optimization program yielded a compound with favorable properties for clinical development. Phase 1 and 2a clinical trials have provided encouraging data on the ability of **Ervogastat**, particularly in combination with Clesacostat, to reduce liver fat. The ongoing Phase 2 MIRNA study will provide more definitive evidence on the efficacy and safety of **Ervogastat** in treating patients with advanced NASH. The developmental history of **Ervogastat** underscores the importance of a mechanism-based approach to drug discovery for complex metabolic diseases like NASH.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA) [ctv.veeva.com]
- 6. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. pfizer.com [pfizer.com]
- 13. Investigation of pharmacokinetic drug interaction between clesacostat and DGAT2 inhibitor ervogastat in healthy adult participants PMC [pmc.ncbi.nlm.nih.gov]
- 14. pfizer.com [pfizer.com]
- 15. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebocontrolled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. bmjopen.bmj.com [bmjopen.bmj.com]
- 20. FDA grants Fast Track status for Pfizer's NASH combination therapy [pharmaceutical-technology.com]
- 21. biopharma-asia.com [biopharma-asia.com]
- 22. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 23. fattyliver.ca [fattyliver.ca]
- To cite this document: BenchChem. [The Developmental Journey of Ervogastat: A Pfizer DGAT2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831021#the-developmental-history-of-ervogastat-by-pfizer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com